molecular formula C12H13NO4S B12541481 S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine CAS No. 870150-79-1

S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine

Cat. No.: B12541481
CAS No.: 870150-79-1
M. Wt: 267.30 g/mol
InChI Key: RIXZOZKLGOTDHO-JTQLQIEISA-N
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Description

S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine is a chemical compound known for its unique structure and potential applications in various fields. It consists of a cysteine molecule linked to a 4-hydroxyphenylacryloyl group, which imparts distinct chemical properties. This compound has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine typically involves the reaction of L-cysteine with 4-hydroxyphenylacrylic acid. The reaction is usually carried out under mild conditions to preserve the integrity of the functional groups. Common reagents used in the synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP). The reaction is often performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography or recrystallization to obtain the desired product. Industrial methods focus on scalability and cost-effectiveness while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential role in drug development, particularly in targeting oxidative stress-related diseases.

    Industry: Utilized in the development of functional materials and polymers.

Mechanism of Action

The mechanism of action of S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress pathways. It may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • S-[3-(2-Hydroxyphenyl)acryloyl]-L-cysteine
  • S-[3-(3-Hydroxyphenyl)acryloyl]-L-cysteine
  • S-[3-(4-Methoxyphenyl)acryloyl]-L-cysteine

Uniqueness

S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which influences its reactivity and biological activity.

Properties

CAS No.

870150-79-1

Molecular Formula

C12H13NO4S

Molecular Weight

267.30 g/mol

IUPAC Name

(2R)-2-amino-3-[3-(4-hydroxyphenyl)prop-2-enoylsulfanyl]propanoic acid

InChI

InChI=1S/C12H13NO4S/c13-10(12(16)17)7-18-11(15)6-3-8-1-4-9(14)5-2-8/h1-6,10,14H,7,13H2,(H,16,17)/t10-/m0/s1

InChI Key

RIXZOZKLGOTDHO-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1C=CC(=O)SC[C@@H](C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)SCC(C(=O)O)N)O

Origin of Product

United States

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